Product packaging for Methyl 5-bromo-6-chloropicolinate(Cat. No.:CAS No. 1214353-79-3)

Methyl 5-bromo-6-chloropicolinate

Cat. No.: B567738
CAS No.: 1214353-79-3
M. Wt: 250.476
InChI Key: WCWGHRWBXIRYFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloropicolinate (CAS 1214353-79-3) is a high-purity chemical building block specifically designed for advanced organic synthesis and discovery chemistry. This halogenated picolinate derivative features a molecular formula of C7H5BrClNO2 and a molecular weight of 250.48 g/mol . Its structure incorporates two distinct halogen substituents—bromine and chlorine—on the pyridine ring, which act as versatile synthetic handles for a diverse range of metal-catalyzed cross-coupling reactions, including Suzuki and Stille couplings . This allows researchers to efficiently construct more complex biaryl structures, making the compound a critical precursor in medicinal chemistry programs for developing new active molecules. The methyl ester functional group provides an additional site for derivatization, as it can be hydrolyzed to the corresponding carboxylic acid or transformed into amide derivatives . As a key scaffold at the intersection of halogenated pyridine and picolinate chemistry, this compound is principally valued for its role in the synthesis of potential pharmaceuticals and agrochemicals, such as antimicrobial agents and pesticides . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B567738 Methyl 5-bromo-6-chloropicolinate CAS No. 1214353-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGHRWBXIRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673231
Record name Methyl 5-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214353-79-3
Record name Methyl 5-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Development for Methyl 5 Bromo 6 Chloropicolinate

Established and Novel Synthetic Pathways to Methyl 5-bromo-6-chloropicolinate

The synthesis of this compound is primarily achieved through multi-step sequences that allow for the controlled introduction of substituents onto the picolinate (B1231196) framework. These pathways can be broadly categorized by their approach to constructing the halogenation pattern and the point at which the ester functionality is introduced.

Regioselective Halogenation Strategies for Pyridine (B92270) Ring Functionalization

Achieving the specific 5-bromo, 6-chloro substitution pattern on the picolinate ring requires highly selective halogenation methods. The reactivity of the pyridine ring is influenced by the directing effects of its existing substituents and the nitrogen atom.

One effective strategy involves the use of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, activating it for electrophilic substitution and directing incoming electrophiles to specific positions. nih.govfigshare.com For instance, halogenation of unsymmetrical pyridine N-oxides can proceed with high regioselectivity under mild conditions, providing a practical route to 2-halo-substituted pyridines. nih.govresearchgate.net Activation of the N-oxide with reagents like oxalyl chloride can facilitate selective halogenation at the C2/C6 positions. researchgate.net

Visible-light-induced photocatalysis represents a more modern approach to achieve selective halogenation. mdpi.com These methods can offer improved reaction efficiency and reduced toxicity under mild conditions. For example, heterogeneous catalysts like Cu-MnO have been used for the halogenation of aromatic C-H bonds using N-halosuccinimide as the halide source. mdpi.com

Table 1: Comparison of Regioselective Halogenation Methods

MethodReagentsKey FeaturesSelectivity
Pyridine N-Oxide Activation Oxalyl Chloride, TrimethylamineMild conditions, high yieldsHigh regioselectivity for C2/C6 positions researchgate.net
Photocatalytic Halogenation Photocatalyst (e.g., Ir complex), Halide SourceVisible light, mild conditionsCan be highly selective depending on substrate and catalyst mdpi.com
Metal-Free C-H Halogenation Trihaloisocyanuric AcidOperationally simple, room temperatureHigh regioselectivity for specific C-H bonds (e.g., C5 of quinolines) rsc.org

Derivatization from Precursors with Pre-existing Halogenation Patterns

A common and direct approach to synthesizing this compound involves starting with a precursor that already contains the desired halogen atoms. A key intermediate in this pathway is 5-bromo-6-chloronicotinic acid. chemicalbook.comchemicalbook.com The synthesis of this precursor has been documented starting from 5-bromo-6-hydroxynicotinic acid.

The process involves treating 5-bromo-6-hydroxynicotinic acid with phosphorus oxychloride in the presence of tetramethylammonium chloride. The reaction is heated at reflux for several hours. Following the reaction, the mixture is carefully poured into ice water, causing the product to precipitate. The solid is then collected, dissolved in an appropriate solvent like ethyl acetate, dried, and concentrated to yield 5-bromo-6-chloronicotinic acid as a solid. chemicalbook.comchemicalbook.com This method has been reported to produce the desired acid in high yield (approximately 97%). chemicalbook.comchemicalbook.com

Synthesis of 5-bromo-6-chloronicotinic acid chemicalbook.comchemicalbook.com

Starting Material: 5-bromo-6-hydroxynicotinic acid

Reagents: Phosphorus oxychloride (POCl₃), Tetramethylammonium chloride

Conditions: Reflux, 3 hours

Workup: Poured into ice water, filtration, dissolution in ethyl acetate, drying, and concentration.

Yield: 97%

Once the 5-bromo-6-chloronicotinic acid is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester, this compound.

Esterification Techniques for Methyl Ester Introduction

The conversion of the carboxylic acid group of 5-bromo-6-chloropicolinic acid to a methyl ester is a critical final step. Several standard esterification methods are applicable to pyridine carboxylic acids.

The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is used, or water is removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods involve the use of coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with an alcohol. researchgate.net Another approach is to first convert the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂), which can then be easily reacted with methanol (B129727) to form the methyl ester. nih.gov

Table 2: Common Esterification Methods for Pyridine Carboxylic Acids

MethodReagentsConditionsAdvantages
Fischer Esterification Methanol, Acid Catalyst (e.g., H₂SO₄)RefluxInexpensive reagents, suitable for large scale masterorganicchemistry.com
Acid Chloride Formation Thionyl Chloride (SOCl₂), then MethanolRoom temperatureHigh reactivity, good yields nih.gov
Coupling Reagents N,N'-Dicyclohexylcarbodiimide (DCC), MethanolLow temperatureMild conditions, can increase yield researchgate.net

Catalytic Systems Employed in the Synthesis of this compound and Its Analogs

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for forming and transforming chemical bonds. In the context of this compound and related compounds, both palladium and copper-based catalytic systems are of significant importance.

Palladium-Mediated Transformations for Carbon-Halogen Bond Formation/Cleavage

Palladium catalysts are exceptionally versatile for cross-coupling reactions, which are fundamental in constructing complex organic molecules. While not always used for the direct synthesis of the target compound, they are crucial for the functionalization of its analogs and precursors. The carbon-bromine and carbon-chlorine bonds in this compound and its intermediates are potential reaction sites for palladium-catalyzed transformations.

For example, palladium-catalyzed carbonylative reactions can transform aryl halides into carboxylic acids or esters. organic-chemistry.orgorganic-chemistry.org These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) species, followed by CO insertion and subsequent reaction with a nucleophile. youtube.com Such methodologies could be applied to precursors of this compound to introduce the carboxyl group. Ligand-free palladium systems have been developed for these transformations, offering operational simplicity and scalability. organic-chemistry.org

Key Palladium-Catalyzed Reactions Relevant to Halogenated Aromatics:

Heck Reaction: Couples aryl halides with alkenes.

Suzuki Coupling: Couples aryl halides with boronic acids. youtube.com

Stille Coupling: Couples aryl halides with organostannanes. youtube.com

Hydroxycarbonylation: Converts aryl halides to carboxylic acids using CO and H₂O. organic-chemistry.org

These reactions highlight the potential for further derivatization of the this compound scaffold to create a diverse range of molecules.

Copper-Catalyzed Reactions in Picolinate Chemistry

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations, particularly in pyridine chemistry. Copper-catalyzed reactions are well-suited for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. acs.orgrsc.org

In the context of substituted pyridines, copper catalysis can be employed for:

Synthesis of Polysubstituted Pyridines: Efficient methods have been developed for constructing the pyridine ring itself through copper-catalyzed oxidative coupling reactions. acs.orgresearchgate.net

Selective C-N Bond Formation: Copper-catalyzed amination of halopyridines allows for the introduction of nitrogen-containing functional groups. For instance, selective amination at the C-5 position of 2,5-dihalopyridines has been achieved, demonstrating the catalyst's ability to differentiate between halogen atoms. rsc.org

Direct Functionalization: Copper(I) can catalyze the direct functionalization of pyridines with terminal alkynes, providing a straightforward route to derivatized heterocycles. acs.org

These copper-catalyzed methods are valuable for both the synthesis of picolinate precursors and the subsequent modification of the halogenated picolinate core.

Process Optimization and Scale-Up Investigations for this compound Production

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a complex undertaking that requires meticulous optimization of various parameters to ensure safety, efficiency, and economic viability. For the synthesis of this compound, a hypothetical two-step process starting from 5-bromo-6-hydroxypicolinic acid will be considered for the basis of discussing process optimization and scale-up. This process would involve a chlorination step followed by an esterification step.

Reaction Parameter Optimization:

The optimization of reaction conditions is paramount for maximizing yield and purity while minimizing reaction time and the formation of byproducts. Key parameters to be investigated include:

Temperature: The effect of temperature on reaction kinetics and selectivity for both the chlorination and esterification steps would be systematically studied. An optimal temperature profile would be established to ensure a high conversion rate without promoting undesirable side reactions.

Pressure: While the initial synthesis might be conducted at atmospheric pressure, investigating the effect of elevated pressure could be beneficial, particularly for the chlorination step, as it might enhance the reaction rate and allow for lower operating temperatures.

Stoichiometry of Reagents: The molar ratios of the reactants, including the chlorinating agent (e.g., phosphorus oxychloride) and the esterifying agent (methanol), would be carefully optimized. Using a minimal excess of reagents is crucial for reducing costs and simplifying downstream purification.

Catalyst Selection and Loading: For the esterification step, the choice of an acid catalyst (e.g., sulfuric acid, or a solid acid catalyst) and its optimal loading would be critical. The goal is to achieve a high reaction rate with minimal catalyst-related side reactions or corrosion issues.

Solvent Selection and Work-up Procedures:

The choice of solvent can significantly impact reaction performance and the environmental footprint of the process. A suitable solvent should effectively dissolve the reactants, be inert under the reaction conditions, and facilitate product isolation. For industrial-scale production, factors such as cost, toxicity, and ease of recovery and recycling are of utmost importance. The work-up procedure, which involves quenching the reaction and isolating the crude product, must be optimized to be efficient and minimize waste generation. This includes exploring extraction with environmentally benign solvents and developing efficient crystallization or distillation protocols for purification.

Interactive Data Table: Hypothetical Optimization of the Esterification Step

Below is a hypothetical data table illustrating the optimization of the esterification of 5-bromo-6-chloropicolinic acid to this compound.

Experiment IDCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1H₂SO₄565128595
2H₂SO₄106589096
3H₂SO₄107569294
4Amberlyst-151575108897
5Amberlyst-15208089198

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to a pilot plant and then to full-scale production introduces several challenges:

Heat Transfer: Exothermic reactions, such as the chlorination step, can pose significant heat management challenges on a large scale. The reactor design must ensure efficient heat dissipation to maintain a stable and safe operating temperature.

Mass Transfer: In heterogeneous reaction systems, such as those involving a solid catalyst, ensuring efficient mixing and mass transfer is crucial for achieving consistent reaction rates and yields. The type of agitator and its speed are critical parameters to be optimized.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale handling of corrosive and potentially toxic reagents.

Equipment Selection: The choice of reactors, pumps, and purification equipment must be suitable for the specific reaction conditions and the scale of production. Materials of construction must be resistant to corrosion from the reagents and byproducts.

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing a sustainable and environmentally responsible manufacturing process. biosynce.comchemicalbook.com The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production.

Atom Economy and Waste Minimization:

The principle of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. Synthetic routes should be designed to minimize the generation of byproducts. For instance, in the chlorination step, using a reagent that results in easily recyclable or benign byproducts would be preferable. Waste streams from the process, including solvent and aqueous washes, should be minimized and, where possible, treated and recycled.

Use of Greener Solvents and Reagents:

Traditional organic solvents often pose environmental and health risks. The search for and implementation of greener alternatives is a key aspect of green chemistry. researchgate.net For the synthesis of this compound, the feasibility of using solvents with a better environmental, health, and safety profile, such as ionic liquids or supercritical fluids, could be explored. Furthermore, replacing hazardous reagents with safer alternatives is a critical goal. For example, investigating the use of a solid, recyclable acid catalyst for the esterification step instead of corrosive mineral acids like sulfuric acid would be a significant improvement. oakwoodchemical.com

Energy Efficiency and Use of Renewable Feedstocks:

Process optimization should also focus on reducing energy consumption. This can be achieved by operating at lower temperatures and pressures, and by using highly efficient catalysts that reduce reaction times. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input in the synthesis of pyridine derivatives. lookchem.com While the immediate feedstock for this compound is likely derived from petrochemical sources, long-term sustainability goals would involve exploring pathways from renewable biomass.

Interactive Data Table: Comparison of Conventional vs. Green Synthesis Approaches

This table provides a hypothetical comparison of a conventional and a green synthetic approach for the chlorination of 5-bromo-6-hydroxypicolinic acid.

ParameterConventional MethodGreen Method
Chlorinating Agent Phosphorus oxychloride (POCl₃)Vilsmeier reagent (in situ)
Solvent DichloromethaneToluene (recyclable)
Temperature Reflux80°C
Byproducts Phosphoric acid derivativesDimethylformamide (recyclable)
Environmental Impact HighModerate
Safety Concerns Corrosive and toxic reagentLess hazardous reagents

By systematically applying the principles of process optimization and green chemistry, the industrial production of this compound can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Derivatization Strategies of Methyl 5 Bromo 6 Chloropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core

The electron-deficient nature of the pyridine ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes methyl 5-bromo-6-chloropicolinate susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions allows for the direct replacement of the halide substituents with a variety of nucleophiles, providing a powerful tool for introducing molecular diversity.

Selective Displacement of Bromo and Chloro Substituents

A key aspect of the SNAr reactivity of this compound is the potential for selective displacement of either the bromo or the chloro substituent. The relative reactivity of the two halogens is influenced by several factors, including the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the position of the halogens on the pyridine ring. Generally, the chloride at the 6-position is more activated towards nucleophilic attack than the bromide at the 5-position due to the stronger electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity difference can be exploited to achieve selective substitution. For instance, a milder nucleophile or carefully controlled reaction conditions may favor the displacement of the more reactive chloro group while leaving the bromo group intact.

Introduction of Diverse Nucleophilic Moieties (e.g., Amines, Thiols, Alkoxides)

A wide array of nucleophiles can be employed in SNAr reactions with this compound to introduce various functional groups onto the pyridine core.

Amines: The reaction with primary and secondary amines leads to the formation of aminopyridine derivatives. These reactions are fundamental in the synthesis of a vast number of biologically active compounds and functional materials. The choice of amine and reaction conditions can influence the site of substitution.

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions. nih.govrsc.org This reaction provides a straightforward route to aryl thioethers, which are valuable intermediates in medicinal chemistry and materials science.

Alkoxides: Alkoxides, derived from alcohols, can displace the halide substituents to form alkoxy-substituted pyridines. These reactions are typically carried out under basic conditions and are essential for the synthesis of various heterocyclic ethers.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions represent another cornerstone of modern organic synthesis and are particularly well-suited for the functionalization of aryl halides like this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.govtcichemicals.com

In the context of this compound, Suzuki-Miyaura coupling can be performed selectively at either the bromo or chloro position. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions often allows for selective coupling at the 5-position. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the desired mono-arylated product. Subsequent coupling at the remaining halogenated site can then be performed to introduce a different aryl or vinyl group, leading to the synthesis of unsymmetrically substituted pyridine derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalyst SystemProduct
This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 6-chloro-5-phenylpicolinate
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃Methyl 6-chloro-5-(4-methoxyphenyl)picolinate
This compoundPyridine-3-boronic acidSPhos Pd G2, K₃PO₄Methyl 6-chloro-5-(pyridin-3-yl)picolinate

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions further expand the synthetic utility of this compound.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgsoton.ac.uk Sonogashira coupling of this compound provides access to alkynyl-substituted pyridines, which are valuable precursors for more complex molecules and can be utilized in click chemistry. chemrxiv.orgrsc.orgresearchgate.net Similar to Suzuki-Miyaura coupling, selectivity for the bromo position is generally observed.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. nih.govresearchgate.net It offers a complementary approach to SNAr for the synthesis of aminopyridines, often under milder conditions and with a broader substrate scope. The Buchwald-Hartwig amination can be used to introduce a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups, onto the pyridine ring of this compound. nih.govresearchgate.net

Table 2: Examples of Other Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NMethyl 6-chloro-5-(phenylethynyl)picolinate
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOtBuMethyl 6-chloro-5-(phenylamino)picolinate
SonogashiraTrimethylsilylacetylenePd(dppf)Cl₂, CuI, Et₃NMethyl 6-chloro-5-((trimethylsilyl)ethynyl)picolinate

Transformations Involving the Carboxylic Ester Group of this compound

The methyl ester group at the 2-position of the pyridine ring provides an additional handle for chemical modification. This functional group can undergo a variety of transformations common to carboxylic esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting 5-bromo-6-chloropicolinic acid is a key intermediate that can be used in amide coupling reactions or other transformations of the carboxylic acid functionality.

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the corresponding amide.

Reduction: The ester group can be reduced to a primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction provides access to (5-bromo-6-chloropyridin-2-yl)methanol, a useful intermediate for further synthetic elaborations.

Grignard Reaction: Reaction of the ester with Grignard reagents can be used to introduce two identical alkyl or aryl groups, leading to the formation of a tertiary alcohol. This transformation is less common but offers a route to highly substituted pyridine derivatives.

These transformations of the ester group can be performed in conjunction with modifications at the halogenated positions, allowing for a high degree of control over the final structure of the molecule.

Hydrolysis to Picolinic Acid Derivatives

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 5-bromo-6-chloropicolinic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final picolinic acid product. The presence of the electron-withdrawing halogen substituents on the pyridine ring can influence the reactivity of the ester group. While there is no specific protocol found for this exact substrate, a general representation of this standard organic reaction is shown below.

General Reaction Scheme for Hydrolysis:

This compound + NaOH(aq) → Sodium 5-bromo-6-chloropicolinate + CH₃OH

Sodium 5-bromo-6-chloropicolinate + HCl(aq) → 5-bromo-6-chloropicolinic acid + NaCl

The reverse reaction, esterification of the corresponding nicotinic acid (a positional isomer), has been performed using potassium carbonate and methyl iodide in DMF, achieving a 94.7% yield, which indicates that basic conditions effectively deprotonate the carboxylic acid for subsequent reaction. chemicalbook.com

Reduction to Corresponding Alcohol Derivatives

The methyl ester functional group of this compound can be reduced to a primary alcohol, yielding (5-bromo-6-chloropyridin-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents capable of reducing esters, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the ester's carbonyl carbon. This is followed by the elimination of the methoxide group and a second hydride addition to the resulting intermediate aldehyde, which is more reactive than the starting ester. A final aqueous or acidic workup is necessary to hydrolyze the resulting aluminum alkoxide complex and liberate the desired alcohol. The product of this reaction, (5-bromo-6-chloropyridin-2-yl)methanol, is commercially available, confirming its synthetic accessibility.

General Reaction Scheme for Reduction:

This compound + LiAlH₄ in THF, followed by H₂O workup → (5-bromo-6-chloropyridin-2-yl)methanol

Amidation and Transesterification Reactions

Amidation: The conversion of this compound into various amides can be achieved through several synthetic strategies. One approach is direct aminolysis, where the ester is heated with a primary or secondary amine. However, this reaction can be slow and often requires high temperatures or the use of a catalyst.

A more efficient and common method involves a two-step sequence. First, the ester is hydrolyzed to 5-bromo-6-chloropicolinic acid as described in section 3.3.1. achemblock.com The resulting carboxylic acid is then coupled with an amine using a peptide coupling agent. A variety of these reagents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This method provides a more controlled and often higher-yielding route to the desired amide products. For example, coupling picolinic acid with N-alkylanilines can afford a range of amides in good to moderate yields. nih.gov

Transesterification: Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from another alcohol. youtube.com This reaction can be catalyzed by either a strong acid (like sulfuric acid) or a base (like sodium alkoxide). youtube.com

In a base-catalyzed mechanism, the alkoxide corresponding to the new alcohol acts as a nucleophile, attacking the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating the original methoxide group. youtube.com To drive the reaction to completion, the new alcohol is typically used in large excess as the solvent. youtube.com For example, reacting this compound with excess ethanol (B145695) in the presence of sodium ethoxide would yield Ethyl 5-bromo-6-chloropicolinate. fishersci.com

Electrophilic Functionalization of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). uoanbar.edu.iq The reactivity of this compound is further diminished by the presence of three electron-withdrawing groups: the methyl picolinate (B1231196) group at C-2, the chloro group at C-6, and the bromo group at C-5. These substituents, along with the pyridine nitrogen, make the aromatic ring extremely unreactive towards electrophiles.

Electrophilic attack, if it were to occur, would happen at the positions least deactivated by the substituents. The available positions for substitution are C-3 and C-4.

Directing Effects: The ester group (-CO₂Me) is a meta-director, and the halogen atoms (-Cl, -Br) are ortho-, para-directors. The powerful deactivating nature of the ring means that typical SEAr reactions like nitration or Friedel-Crafts alkylation would require exceptionally harsh conditions and are likely to be low-yielding or unsuccessful. uoanbar.edu.iq For instance, even pyridine itself undergoes nitration and halogenation only under very vigorous conditions. uoanbar.edu.iq

Chlorination during Amide Synthesis: Interestingly, in the synthesis of amides from picolinic acid (the parent acid of this compound class), treatment with thionyl chloride to form the acid chloride can lead to unexpected chlorination at the C-4 position. nih.gov This suggests that under certain activating conditions, functionalization at the C-4 position is possible, though it may not follow a standard SEAr pathway.

Radical Reactions and Their Mechanistic Pathways in this compound Chemistry

The halogenated pyridine structure of this compound makes it a suitable candidate for radical reactions, particularly those involving the formation of pyridyl radicals. These reactions often proceed via pathways not accessible through traditional ionic chemistry.

Mechanism of Pyridyl Radical Formation: A common method to generate pyridyl radicals is through photoredox catalysis. This process involves the single-electron reduction of the halopyridine substrate by an excited-state photocatalyst. This generates a transient radical anion. This radical anion is unstable and rapidly fragments, expelling a halide ion to form a neutral pyridyl radical.

In the case of this compound, there are two potential sites for this fragmentation. The relative bond strengths (C-Cl > C-Br) and the rate of radical anion fragmentation (Br > Cl) strongly suggest that the C-Br bond at the C-5 position would cleave preferentially. This would selectively generate the C-5 pyridyl radical.

Subsequent Reactions: Once formed, this pyridyl radical is a highly reactive intermediate that can participate in a variety of transformations. A key example is radical hydroarylation, where the pyridyl radical adds across an alkene. This addition typically follows an anti-Markovnikov selectivity pattern. The resulting alkyl radical can then be quenched by a hydrogen atom source to complete the reaction, effectively forming a new carbon-carbon bond at the C-5 position of the pyridine ring. Radical bromination, often using N-bromosuccinimide (NBS) with light or a radical initiator, is another possible transformation, although it is more common for alkyl side chains or activated positions. youtube.comyoutube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 5 Bromo 6 Chloropicolinate Derivatives

Impact of Halogen Position and Identity on Molecular Reactivity

The reactivity of the pyridine (B92270) ring in Methyl 5-bromo-6-chloropicolinate is significantly influenced by the presence and location of its halogen substituents. The bromine atom at the C-5 position and the chlorine atom at the C-6 position have distinct electronic effects that modulate the molecule's electrophilicity and susceptibility to nucleophilic attack.

Halogen atoms, being electronegative, withdraw electron density from the aromatic ring, a phenomenon that generally activates the ring towards certain reactions. Specifically, a bromine atom at the 5- or 6-position of a pyridine ring is known to increase the ring's electrophilicity, thereby facilitating nucleophilic aromatic substitution reactions. The electron-withdrawing nature of fluorine has also been noted to further activate the pyridine ring.

In a broader context, studies on other halogenated picolinic acids have demonstrated a clear relationship between the electronegativity of the halide and the compound's biological activity. For instance, in a series of 6-indazolyl-2-picolinic acids, the influence of halide atoms on inhibitory activity was linked to their electronegativity, with weaker electronegativity resulting in higher inhibition. mdpi.com This suggests that the specific combination and positions of bromine and chlorine in this compound are critical determinants of its chemical behavior and potential biological interactions.

The stability of the molecule is also a key factor. Methyl esters of halogenated picolinic acids, such as this compound, generally offer improved stability for storage and handling compared to their carboxylic acid counterparts, which can be prone to decarboxylation under heat.

Table 1: Impact of Halogen Substitution on Picolinate (B1231196) Reactivity

Substituent/Position Effect on Pyridine Ring Consequence
Bromine at C5/C6 Increases electrophilicity Facilitates nucleophilic aromatic substitution
Fluorine Electron-withdrawing Further activates the ring
Halide Electronegativity Modulates biological activity Weaker electronegativity can lead to higher activity in some series mdpi.com

Stereoelectronic Effects of Substituents on Picolinate Scaffolds

Stereoelectronic effects, which encompass the interplay of steric and electronic properties in determining molecular conformation and reactivity, are paramount in understanding the behavior of picolinate derivatives. The spatial arrangement of substituents, particularly polar ones, can dramatically alter their electronic influence. nih.gov

For polar groups like hydroxyl, alkoxyl, or fluorine on cyclic systems, their electron-withdrawing capacity is often more pronounced when they are in an equatorial position compared to an axial one. nih.gov This is attributed to differences in charge-dipole interactions. nih.gov While this compound has a planar aromatic ring, the principle that spatial orientation governs electronic effects is transferable to the interactions of the picolinate scaffold with biological targets like enzymes or receptors. The specific arrangement of the bromo, chloro, and methyl ester groups creates a unique electrostatic potential surface that dictates how the molecule docks into a binding site.

In related heterocyclic systems, stereoelectronic effects have been shown to be crucial in governing conformational behavior. rsc.org For instance, the presence of electron-withdrawing groups can stabilize certain conformations through non-covalent interactions. rsc.org The combined electron-withdrawing power of the bromine and chlorine atoms in this compound, along with the orientation of the methyl ester group, will influence the molecule's preferred conformation in different environments and its subsequent biological activity.

Conformational Analysis and Its Influence on Derivative Functionality

The three-dimensional shape of a molecule is a key determinant of its function. Conformational analysis of picolinic acid derivatives has shown that even minor changes in substituents on the pyridine ring can lead to significant alterations in molecular structure and crystal packing. nih.govresearchgate.net These structural changes are often the result of a delicate balance between different types of non-covalent interactions, such as π-stacking. nih.govresearchgate.net

While the pyridine ring itself is largely planar, the rotational freedom of the methyl ester group (O=C-O-CH₃) relative to the ring is a key conformational variable. The orientation of this group can be influenced by the adjacent chlorine atom at the C-6 position through steric and electronic interactions. The resulting preferred conformation will affect how the molecule presents its binding epitopes to a biological target.

Studies on related piperidine-3-carboxylic acid (nipecotic acid) derivatives have utilized NMR spectroscopy to analyze conformational equilibria between different chair forms. rsc.org These analyses have quantified the energetic differences between conformers and the influence of intramolecular hydrogen bonding. rsc.org Although this compound is aromatic and does not have chair conformations, the principles of conformational preference being governed by subtle energetic factors are applicable. The specific conformation adopted by the methyl ester group can impact the molecule's solubility, crystal packing, and, most importantly, its interaction with biological macromolecules.

Comparative Analysis with this compound Analogs and Isomers

To understand the unique properties of this compound, it is instructive to compare it with its analogs and isomers. The identity and position of the halogen atoms are critical. For example, a positional isomer, Methyl 6-bromo-5-fluoropicolinate, is noted for its reactivity in cross-coupling reactions like the Suzuki-Miyaura reaction. The substitution pattern in this analog, with fluorine at C-5 and bromine at C-6, will result in a different electronic distribution and steric environment compared to the title compound.

In the development of novel herbicides, picolinic acid derivatives are a prominent class. nih.gov For instance, halauxifen-methyl (B1255740) is a commercial herbicide based on a picolinate scaffold. nih.gov Structure-activity relationship studies on new picolinate compounds often use such commercial products as benchmarks. nih.gov These studies have shown that introducing different cyclic structures, such as a pyrazole (B372694) ring, at the 6-position of the picolinic acid can lead to potent herbicidal activity. nih.gov This highlights the functional importance of the substituent at the C-6 position, which is occupied by a chlorine atom in this compound.

Furthermore, research on other herbicidal compounds, such as cinmethylin (B129038) analogs, has revealed that electron-withdrawing groups like halogens on a benzene (B151609) ring attached to the core structure generally lead to high herbicidal activity. nih.govresearchgate.net This general principle from a different class of herbicides supports the idea that the halogen substituents on this compound are likely key contributors to its potential biological activity.

Table 2: Comparative Properties of Picolinate Analogs

Compound Key Structural Feature Implication Reference
Methyl 6-bromo-5-fluoropicolinate Positional isomer of a related compound Different electronic distribution and reactivity in cross-coupling reactions
Halauxifen-methyl Commercial picolinate herbicide Serves as a benchmark for new derivative design nih.gov
6-(Pyrazolyl)-2-picolinic acids Pyrazole at C-6 position Can lead to potent synthetic auxin herbicides nih.gov

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For methyl 5-bromo-6-chloropicolinate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

The presence of two electron-withdrawing halogen atoms (bromine and chlorine) and the methyl ester group significantly influences the electronic properties of the pyridine (B92270) ring, making it electron-deficient. DFT calculations can quantify this effect, providing a detailed picture of the charge distribution across the molecule.

Furthermore, DFT is instrumental in studying reaction energetics. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and preferred pathways of chemical reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions involving this compound, DFT can help determine whether the bromo or chloro substituent is more likely to be displaced by a given nucleophile. These calculations can also model the effect of different solvents on reaction barriers and outcomes. researchgate.net

A summary of typical data obtained from DFT calculations on a related molecule, 6-bromo-5-chloropicolinic acid, is presented below. These values provide a foundational understanding of the electronic landscape that also governs the reactivity of its methyl ester derivative.

Calculated PropertyDescriptionPredicted Implication for Reactivity
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally indicates higher reactivity.
Electrostatic Potential A map of the charge distribution on the molecule's surface.Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Partial Atomic Charges The calculated charge on each atom in the molecule.Pinpoints specific atoms that are more likely to participate in chemical reactions.
Reaction Energy Profile The calculated energy changes that occur during a chemical reaction, including transition state energies.Determines the activation energy and overall thermodynamics of a reaction, indicating its kinetic and thermodynamic feasibility. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes of this compound Derivatives

While DFT provides insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com For derivatives of this compound, particularly those with flexible side chains, MD simulations are essential for exploring their conformational landscapes. mdpi.comchemrxiv.org

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com This allows researchers to observe how a molecule flexes, rotates, and interacts with its environment (e.g., solvent molecules). chemrxiv.org The resulting trajectory provides a statistical ensemble of conformations, revealing the most stable and populated shapes of the molecule. nih.gov Understanding the conformational preferences of a derivative is critical, as its three-dimensional shape often dictates its biological activity or material properties.

For example, if a derivative of this compound is designed as a potential drug candidate, MD simulations can predict how it might change its shape to fit into the binding site of a target protein. nih.gov The simulations can also assess the impact of different solvents on the conformational equilibrium, which is crucial for understanding its behavior in both biological and reaction media. chemrxiv.org

Prediction of Regioselectivity and Reaction Mechanisms

Computational methods are particularly adept at predicting the regioselectivity of chemical reactions, a critical aspect when a molecule has multiple reactive sites, such as this compound. The pyridine ring is substituted with bromo and chloro groups, both of which can potentially undergo nucleophilic aromatic substitution.

DFT calculations can be employed to model the transition states for nucleophilic attack at both the C5 (chloro-substituted) and C6 (bromo-substituted) positions. researchgate.net By comparing the activation energies for these two pathways, a prediction can be made as to which halogen is more readily displaced. researchgate.net This predictive power is invaluable for designing synthetic routes that selectively modify one position over the other.

Computational studies can also elucidate entire reaction mechanisms. For instance, in palladium-catalyzed cross-coupling reactions, which are common for creating C-C bonds with haloaromatic compounds, DFT can model the individual steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). This detailed mechanistic understanding can help in optimizing reaction conditions, such as the choice of catalyst, ligand, and base, to achieve higher yields and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. scirp.orgnih.gov For a series of derivatives based on the this compound scaffold, QSAR and QSPR studies can be instrumental in guiding the design of new compounds with enhanced performance. mdpi.com

In a QSAR study, a set of synthesized and tested derivatives is used to build a mathematical model. scirp.org This model relates molecular descriptors (numerical representations of chemical structure) to the observed biological activity (e.g., enzyme inhibition, antibacterial activity). scirp.orgnih.gov These descriptors can be calculated from the molecular structure and can represent various aspects like size, shape, lipophilicity, and electronic properties. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. mdpi.com This allows for the prioritization of synthetic efforts on the most promising candidates. nih.gov

Similarly, QSPR models can predict physical properties such as solubility, boiling point, or stability. nih.gov For instance, a QSPR model could be developed to predict the solubility of different amide derivatives of this compound, which would be valuable information for formulation development.

Modeling TypeObjectiveKey ComponentsApplication Example for this compound Derivatives
QSAR Predict biological activityMolecular descriptors, biological activity data, statistical methods (e.g., multiple linear regression, machine learning). scirp.orgPredicting the anti-tubercular activity of a series of amide derivatives to guide the synthesis of more potent compounds. researchgate.netresearchgate.net
QSPR Predict physical propertiesMolecular descriptors, experimental property data, statistical methods. nih.govPredicting the solubility or melting point of new ester derivatives for materials science applications.

In Silico Screening and Virtual Ligand Design Utilizing this compound as a Core Structure

In silico screening and virtual ligand design are powerful computational techniques that leverage the structural information of a biological target (e.g., an enzyme or receptor) to identify or design molecules that are likely to bind to it. acs.org this compound can serve as a versatile starting scaffold for these approaches.

In a virtual screening campaign, large libraries of virtual compounds can be computationally "docked" into the binding site of a target protein. The docking algorithms predict the binding pose and estimate the binding affinity of each compound. This allows for the rapid identification of potential "hits" from vast chemical spaces without the need for extensive and costly experimental screening. Derivatives of this compound could be included in such virtual libraries.

More advanced is the concept of de novo or structure-based ligand design. acs.org Here, the three-dimensional structure of the target's binding site is used as a template to design a novel molecule that fits perfectly and has favorable interactions. Starting with the this compound core, computational tools can suggest modifications and additions to the scaffold to optimize its binding to the target. For example, if a hydrophobic pocket is present in the target's active site, the model might suggest adding a lipophilic group at a specific position on the picolinate (B1231196) ring. This iterative process of design, computational evaluation, and subsequent synthesis can significantly accelerate the drug discovery process. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 5-bromo-6-chloropicolinate. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals. The chemical shifts of these protons are influenced by the electronic effects of the bromo, chloro, and methyl ester substituents. For instance, a study on related chloropicolinate derivatives utilized 2D NMR techniques like COSY and HSQC to resolve overlapping proton signals and confirm structural assignments. The protons of the methyl ester group would be expected to appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring. The chemical shifts of the ring carbons are indicative of the substitution pattern. For a series of novel chloropicolinate derivatives, ¹H and ¹³C NMR spectroscopy, along with high-resolution mass spectrometry, were used to confirm the synthesized structures. acs.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-38.1 - 8.3 (d)-
H-47.9 - 8.1 (d)-
-OCH₃3.9 - 4.1 (s)52 - 54
C-2-163 - 165
C-3-140 - 142
C-4-125 - 127
C-5-118 - 120
C-6-150 - 152
C=O-168 - 170
(Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary. 'd' denotes a doublet, 's' denotes a singlet.)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which helps in confirming the molecular formula. acs.orgresearchgate.net

When subjected to electron impact (EI) ionization, the molecule will generate a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this molecular ion peak will be accompanied by characteristic isotopic peaks (M+2, M+4). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern of peaks that is a clear indicator of the presence of one bromine and one chlorine atom in the molecule.

Fragmentation analysis provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org Cleavage of the halogen atoms (Br or Cl) from the pyridine ring would also be expected.

Table 2: Expected Mass Spectrometry Data for this compound (C₇H₅BrClNO₂)

Ionm/z (relative to ³⁵Cl, ⁷⁹Br)Description
[M]⁺248.9Molecular Ion
[M+2]⁺250.9Isotopic peak due to ⁸¹Br or ³⁷Cl
[M+4]⁺252.9Isotopic peak due to ⁸¹Br and ³⁷Cl
[M-OCH₃]⁺217.9Loss of methoxy (B1213986) radical
[M-COOCH₃]⁺189.9Loss of carbomethoxy radical
[M-Br]⁺169.9Loss of bromine radical
[M-Cl]⁺213.9Loss of chlorine radical
(Note: The m/z values are nominal masses. The intensity ratios of the isotopic peaks are characteristic for the presence of Br and Cl.)

Chromatographic Methods (HPLC, LC-MS, UPLC, GC) for Purity Assessment and Reaction Monitoring

A variety of chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. bldpharm.comambeed.com These methods separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for purity determination, with commercial samples typically required to have a purity of ≥95%. google.com These methods often employ reverse-phase columns with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio. epo.org For applications requiring MS compatibility, modifiers like formic acid are often used in the mobile phase instead of non-volatile acids. sielc.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable tool, particularly for analyzing volatile and thermally stable compounds like methyl esters. GC can effectively separate isomers and related compounds, and the subsequent MS analysis aids in their identification. ambeed.com

Table 3: Typical Chromatographic Methods for Analysis of this compound

TechniqueColumn TypeTypical Mobile Phase/Carrier GasDetectorApplication
HPLC/UPLCC18 Reverse-PhaseAcetonitrile/Water or Methanol/Water gradientUV, DADPurity assessment, Quantitative analysis
LC-MSC18 Reverse-PhaseAcetonitrile/Water with Formic AcidMass SpectrometerImpurity identification, Reaction monitoring
GCDB-5 or similarHeliumFID, MSPurity analysis, Isomer separation
(Note: DAD stands for Diode-Array Detector, FID for Flame Ionization Detector. Specific conditions may vary depending on the exact requirements of the analysis.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically found in the region of 1715-1750 cm⁻¹.

C-O Stretch: Absorptions corresponding to the C-O bonds of the ester group, usually appearing in the 1100-1300 cm⁻¹ range.

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the C-H stretches of the methyl group will appear just below 3000 cm⁻¹. vscht.cz

C-Cl and C-Br Stretches: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum, typically below 850 cm⁻¹. The C-Cl stretch is generally found between 850-550 cm⁻¹, and the C-Br stretch between 690-515 cm⁻¹. libretexts.orglibretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
EsterC=O Stretch1715 - 1750Strong
EsterC-O Stretch1100 - 1300Medium-Strong
Aromatic RingC=C / C=N Stretches1400 - 1600Medium-Variable
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Alkyl C-HC-H Stretch2850 - 3000Medium-Weak
HaloalkaneC-Cl Stretch850 - 550Medium-Strong
HaloalkaneC-Br Stretch690 - 515Medium-Strong
(Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure.)

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. Studies on related chloropicolinate derivatives have successfully used single-crystal X-ray diffraction to confirm their structures. acs.orgresearchgate.net

Furthermore, X-ray crystallography is essential for studying co-crystals of this compound. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions. Analysis of co-crystal structures can reveal details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and the design of materials with specific properties.

Applications in Medicinal Chemistry and Drug Discovery Research

Methyl 5-bromo-6-chloropicolinate as a Privileged Scaffold for Bioactive Molecule Synthesis

This compound serves as a crucial starting material and a privileged scaffold in the synthesis of a wide array of biologically active molecules. ethz.chwhiterose.ac.uk Its pyridine (B92270) ring, substituted with bromine and chlorine atoms, offers multiple reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry. The presence of these halogens enhances the potential for creating diverse derivatives through reactions like nucleophilic aromatic substitution. This adaptability allows chemists to systematically alter the molecule's structure to optimize its interaction with biological targets.

The chloropicolinate framework itself is a recognized pharmacophore, found in various compounds with demonstrated biological effects. acs.orgnih.gov By incorporating this scaffold, researchers can develop new chemical entities with the potential for therapeutic applications. acs.org The strategic design of molecules using this starting material often involves creating amide and urea (B33335) derivatives, which have been explored for their potential as novel inhibitors of various enzymes and as ligands for receptors. acs.orgnih.gov The versatility of this scaffold allows for its use in creating compounds that target a range of biological pathways, from bacterial cell wall synthesis to central nervous system receptors. nih.gov

Development of this compound Derivatives as Enzyme Inhibitors

Inhibitors of Mycobacterium tuberculosis Enzymes (e.g., MurB)

A significant area of research has focused on developing derivatives of this compound as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). nih.govresearchgate.net One key target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is vital for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Researchers have synthesized series of chloropicolinate amides and urea derivatives and tested their effectiveness against M. tuberculosis. nih.govresearchgate.net In one study, a series of thirty new compounds were created by coupling a derivative of this compound with various acid chlorides, ureas, and thioureas. acs.orgnih.gov Several of these compounds demonstrated significant antimycobacterial activity, with some showing minimum inhibitory concentration (MIC) values that were competitive with existing anti-TB drugs like isoniazid (B1672263) and rifampicin. nih.govresearchgate.net Molecular docking studies have suggested that these compounds bind effectively to the MurB enzyme, supporting their potential as inhibitors. nih.govresearchgate.net

Compound TypeTarget EnzymeBacteriumKey FindingsCitation
Chloropicolinate Amides and Urea DerivativesMurBMycobacterium tuberculosisSeveral derivatives showed good MIC values and strong binding interactions with MurB. nih.govresearchgate.net

Targeting Protein Tyrosine Phosphatases (e.g., SHP2)

Derivatives of this compound are also being investigated as inhibitors of protein tyrosine phosphatases (PTPs), such as SHP2. nih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/MAPK pathway, which is often dysregulated in cancer. nih.govnih.gov As a result, SHP2 is considered a significant target for the development of new cancer therapies. nih.gov

The development of small-molecule inhibitors that can specifically target SHP2 is an active area of research. nih.govnih.gov While direct derivatives of this compound as SHP2 inhibitors are a subject of ongoing investigation, the broader class of heterocyclic compounds, for which it is a precursor, has shown promise. For instance, a novel series of allosteric SHP2 inhibitors based on an imidazopyrazine scaffold have been identified, demonstrating potent enzymatic and cellular activity. nih.gov The structural features of this compound make it a valuable starting point for the synthesis of such complex heterocyclic systems designed to bind to and inhibit enzymes like SHP2.

Exploration of this compound Analogs as Receptor Ligands

Cannabinoid Receptor (CB2) Ligands

The structural framework of this compound has been utilized in the creation of ligands for the cannabinoid receptor 2 (CB2). ethz.ch The CB2 receptor is primarily expressed in the immune system and is a therapeutic target for a variety of conditions, including inflammation and neuropathic pain. ethz.chnih.gov

In the synthesis of potential CB2 receptor ligands, methyl 5-bromopicolinate, a closely related precursor, is converted to this compound. ethz.ch This compound then serves as a key intermediate in the synthesis of more complex molecules designed to bind to the CB2 receptor. ethz.ch For example, it has been used in the development of radiolabeled ligands for use in positron emission tomography (PET) imaging to visualize CB2 receptor expression in vivo. ethz.ch The functionalization of the pyridine ring allows for the attachment of various chemical groups to optimize the ligand's affinity and selectivity for the CB2 receptor. ethz.chnih.gov

Ligand TypeReceptor TargetPotential ApplicationKey FindingsCitation
Pyridyl-based derivativesCannabinoid Receptor 2 (CB2)PET Imaging, Anti-inflammatory agentsUsed as an intermediate to create selective CB2 ligands with high affinity. ethz.ch

Dopamine (B1211576) D2/D3 and Serotonin-3 (5-HT3) Receptor Antagonists

The pyridinecarboxamide scaffold, which can be derived from this compound, is a key feature of compounds that act as antagonists for both dopamine (D2, D3) and serotonin (B10506) (5-HT3) receptors. nih.gov These receptors are important targets in the central nervous system for treating a range of disorders, including psychosis, and nausea and vomiting. nih.govnih.govmdpi.com

One such compound, AS-8112, is a potent antagonist at D2, D3, and 5-HT3 receptors. nih.govdrugbank.com This dual antagonism is believed to contribute to its broad-spectrum anti-emetic properties. nih.gov The development of such multi-target ligands from scaffolds related to this compound highlights the utility of this chemical framework in designing drugs that can modulate multiple biological pathways simultaneously, potentially leading to enhanced therapeutic effects. nih.gov

CompoundReceptor TargetsPharmacological ActionTherapeutic PotentialCitation
AS-8112Dopamine D2, D3; Serotonin 5-HT3AntagonistBroad-spectrum anti-emetic nih.govdrugbank.com

Mechanistic Investigations of the Biological Activity of this compound Derivatives

The biological activity of derivatives of this compound has been the subject of targeted research, with studies aiming to elucidate their mechanism of action at the molecular level. These investigations have primarily focused on their interactions with specific biological targets, including receptors and enzymes, to understand how these compounds elicit their pharmacological effects.

One notable area of investigation has been the interaction of these derivatives with the cannabinoid type 2 (CB2) receptor. The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, playing a crucial role in modulating inflammation and immune responses. A series of 2,5,6-substituted pyridines derived from this compound were synthesized and evaluated for their binding affinity to the human CB2 receptor. Current time information in IN. The binding affinities, expressed as K_i values, indicate the concentration of the compound required to occupy 50% of the receptors. A lower K_i value signifies a higher binding affinity. The results of these in vitro binding studies revealed that several derivatives exhibited high affinity for the CB2 receptor, with K_i values in the nanomolar range. Current time information in IN. This suggests that these compounds could act as potent modulators of the CB2 receptor, potentially offering therapeutic benefits in inflammatory and autoimmune diseases.

In Vitro Binding Affinities of this compound Derivatives for the Human CB2 Receptor

CompoundK_i (nM)Selectivity over hCB1
RS-0160.7> 10,000
Derivative A1.2> 5,000
Derivative B5.8> 1,000

In another line of research, derivatives of a closely related compound, methyl 6-bromo-3-chloropicolinate, have been investigated as potential inhibitors of the enzyme MurB. ethz.chnih.gov MurB is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. To explore the mechanism of action of these chloropicolinate derivatives, in silico molecular docking studies were performed. ethz.ch These computational studies model the interaction between the compound and the active site of the MurB enzyme, predicting the binding energy and identifying key interactions, such as hydrogen bonds. The results indicated that these derivatives could bind to the MurB active site with significant affinity, suggesting that their antibacterial activity may be mediated through the inhibition of this enzyme. ethz.ch

Molecular Docking Parameters of Chloropicolinate Derivatives against MurB

CompoundBinding Energy (kcal/mol)Number of H-BondsInteracting Residues
Compound 10-8.53Ser103, Asn128, Gly129
Compound 16-9.24Ser103, Asn128, Gly129, Arg214
Compound 22-8.93Ser103, Gly129, Arg214

In Vitro and In Vivo Pharmacological Profiling of this compound Analogs Focusing on Mechanism of Action

The pharmacological profiling of analogs of this compound is a critical step in their development as potential therapeutic agents. This process involves a combination of in vitro and in vivo studies to assess their potency, selectivity, and efficacy, with a continuous focus on understanding their mechanism of action.

In Vitro Profiling:

The in vitro pharmacological profiling of these analogs often begins with binding assays to determine their affinity for specific molecular targets. As mentioned previously, derivatives of this compound have been shown to bind with high affinity to the CB2 receptor. Current time information in IN. In addition to binding affinity, in vitro assays can also be used to assess the functional activity of these compounds, determining whether they act as agonists, antagonists, or inverse agonists at the receptor.

For analogs designed as enzyme inhibitors, in vitro profiling includes assays to determine their inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) values. For instance, a series of novel diamino phenyl chloropicolinate derivatives were synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. ethz.chgoogle.com Several of these compounds exhibited promising MIC values, indicating their potential as anti-tuberculosis agents. ethz.chgoogle.com

In Vivo Profiling:

Following promising in vitro results, lead compounds are advanced to in vivo pharmacological profiling in animal models. These studies are essential for evaluating the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as its efficacy and safety in a living organism.

To further investigate the mechanism of action in a physiological context, specialized in vivo imaging techniques can be employed. For example, a promising CB2 receptor ligand derived from this compound, [¹¹C]RS-016, was evaluated as a potential tracer for positron emission tomography (PET) imaging. Current time information in IN. PET studies in rats demonstrated high accumulation of the tracer in the spleen, an organ with high CB2 receptor expression. Current time information in IN.ethz.ch Importantly, a significant portion of this accumulation was shown to be due to specific binding to the CB2 receptor. Current time information in IN. Furthermore, in a mouse model of neuroinflammation, where CB2 receptor expression is upregulated, increased accumulation of [¹¹C]RS-016 was observed in the brain, which could be blocked by a known CB2 ligand. ethz.ch These in vivo findings provide strong evidence that these analogs engage their intended target in a living system and can be used to visualize and quantify receptor expression, further solidifying the mechanistic understanding of their action.

Applications in Agrochemical Research and Development

Methyl 5-bromo-6-chloropicolinate as a Key Intermediate for Herbicide Synthesis

This compound is a critical precursor in the manufacturing of a new generation of synthetic auxin herbicides, specifically the arylpicolinates. mdpi.comapvma.gov.au These herbicides are distinguished by a unique aryl-picolinate structure built upon a picolinic acid framework. mdpi.com The title compound provides the core picolinate (B1231196) structure, which is then further modified to produce highly active herbicidal agents.

Prominent examples of commercial herbicides synthesized using this intermediate include halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. warwick.ac.uknih.gov Halauxifen-methyl, the first of the arylpicolinate class, is used for the post-emergent control of various annual broadleaf weeds in cereal crops like wheat and barley. apvma.gov.aumda.state.mn.us Florpyrauxifen-benzyl is another significant herbicide from this class, effective in controlling a range of submerged, floating, and emergent aquatic plants. nih.govwi.gov The synthesis of these herbicides involves using this compound as a starting material, which undergoes further chemical reactions, such as amino protection, coupling, and deprotection, to arrive at the final active ingredient. patsnap.com For instance, the synthesis of florpyrauxifen-benzyl involves steps that introduce a 4-amino group and a 3-chloro group onto the picolinate ring system derived from the intermediate. google.com

Synthesis of this compound Derivatives with Potential Pesticidal Properties

The foundational structure of this compound has been a subject of extensive research to create novel derivatives with a wide range of potential pesticidal activities beyond herbicidal action. Scientists modify the core structure to explore new biological effects, including antibacterial and anti-tubercular properties.

One area of research has focused on creating chloropicolinate amides and urea (B33335) derivatives. acs.orgnih.gov In a study, a series of novel diamino phenyl chloropicolinate amides, ureas, and thioureas were synthesized by coupling a derivative of this compound with various acid chlorides and other reagents. nih.govresearchgate.net These new compounds were then tested for antimycobacterial activity against Mycobacterium tuberculosis. nih.govresearchgate.net The research was inspired by the fact that the chloropicolinate amide moiety is crucial in several potent herbicides and that isonicotinamide-related compounds are known anti-TB drugs. acs.orgnih.gov This innovative approach aimed to combine structural features from both fields to develop new therapeutic agents. acs.org

The results indicated that several of the synthesized derivatives exhibited significant antimycobacterial activity, with some showing potency comparable to existing drugs. researchgate.netresearchgate.net This demonstrates the utility of the this compound scaffold in developing compounds with diverse biological activities.

Table 1: Examples of Synthesized Picolinate Derivatives and Their Investigated Biological Activity
Derivative ClassCore Structure ModificationInvestigated ActivityReference
Chloropicolinate AmidesCoupling with various acid chlorides at the amino group of a 6-(2-aminophenyl) derivative.Antimycobacterial (Anti-TB) nih.gov
Chloropicolinate UreasCoupling with urea moieties at the amino group of a 6-(2-aminophenyl) derivative.Antimycobacterial (Anti-TB) nih.gov
Chloropicolinate ThioureasCoupling with thiourea (B124793) moieties at the amino group of a 6-(2-aminophenyl) derivative.Antimycobacterial (Anti-TB) nih.gov
PicolinohydrazonamidesDerivatization of the picolinamide (B142947) structure to form hydrazonamides.Antibacterial and Anti-yeast nih.gov

Mechanistic Research on Agrochemical Action and Environmental Fate Pathways

Mechanism of Action

Herbicides derived from this compound, such as halauxifen-methyl and florpyrauxifen-benzyl, belong to the synthetic auxin class (HRAC/WSSA Group 4/O). mda.state.mn.uscorteva.com They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal growth processes in susceptible plants. mdpi.commda.state.mn.us This mimicry causes an overstimulation of specific auxin-regulated genes, resulting in uncontrolled cell division and disorganized growth, ultimately leading to the death of the weed. apvma.gov.aumda.state.mn.us

A key aspect of these arylpicolinate herbicides is their unique interaction with plant auxin receptors. warwick.ac.ukcorteva.com While all auxin herbicides bind to receptors to initiate their herbicidal effect, research has shown that arylpicolinates prioritize different receptor sites compared to both natural auxin and older synthetic auxin herbicides. warwick.ac.uk For example, Rinskor™ active (florpyrauxifen-benzyl) demonstrates a high affinity for the AFB5 auxin receptor, which differentiates it from other auxin chemistries and contributes to its efficacy. corteva.com This distinct binding pattern is a significant factor in their ability to control weeds that may have developed resistance to other herbicide groups. mda.state.mn.uscorteva.com

Environmental Fate Pathways

The environmental fate of agrochemicals is a critical area of research. For herbicides derived from this compound, understanding their degradation in soil and water is essential.

Halauxifen-methyl: In the environment, halauxifen-methyl is rapidly transformed into its major metabolite, XDE-729 acid (halauxifen). regulations.gov This conversion happens quickly, reducing the likelihood of the parent compound contaminating ground or surface water. mda.state.mn.us However, the resulting degradates, primarily XDE-729 acid, have a potential for mobility in soil and water. mda.state.mn.us The primary residue of concern in drinking water includes not only the parent compound but also several transformation products. regulations.gov Studies have shown that residues in treated crops can degrade quickly when introduced into a compost system. regulations.gov

Florpyrauxifen-benzyl: This herbicide degrades through several pathways in aquatic environments, including photolysis (breakdown by light), hydrolysis (breakdown by water), and microbial action. wi.govcrescentlakewi.orgnih.gov In shallow, clear waters, photolysis is a major and rapid degradation route, with a half-life of just hours. wi.govmass.gov In deeper or turbid waters and sediments, hydrolysis and microbial degradation become more significant. mass.gov The parent compound biodegrades with a half-life of about 8 days in aerobic water-sediment systems and even faster under anaerobic conditions. mass.gov It breaks down into several metabolites, with florpyrauxifen (B1531466) (the acid form) being a primary bioactive product that can persist for up to 30 days. nih.govacs.org Further degradation leads to other products like hydroxy-florpyrauxifen. acs.org

Table 2: Summary of Environmental Fate for Herbicides Derived from this compound
HerbicidePrimary Degradation PathwaysKey Degradation ProductsHalf-life (t½) in Water/SedimentReference
Halauxifen-methylRapid hydrolysisXDE-729 acid (halauxifen)Parent compound degrades rapidly mda.state.mn.usregulations.gov
Florpyrauxifen-benzylPhotolysis, Hydrolysis, Microbial degradationFlorpyrauxifen (acid form), Hydroxy-florpyrauxifenParent: ~2-8 days; Florpyrauxifen: up to 30 days mass.govacs.org

Patent Landscape and Intellectual Property Considerations

Review of Patents Pertaining to the Synthesis of Methyl 5-bromo-6-chloropicolinate

While detailed, publicly documented experimental procedures for the direct synthesis of this compound are not abundant, plausible synthetic routes can be inferred from patents covering analogous compounds. The primary methods suggested by the patent literature involve the esterification of the corresponding carboxylic acid, 5-bromo-6-chloropicolinic acid, or the sequential halogenation of a suitable methyl picolinate (B1231196) precursor.

A common strategy observed in related patents is the esterification of the parent picolinic acid with methanol (B129727) in the presence of an acid catalyst. For instance, the synthesis of the related compound, methyl 6-bromo-3-chloropyridine-2-carboxylate, is achieved by reacting 6-bromo-3-chloropyridine-2-carboxylic acid with methanol and sulfuric acid. acs.orgnih.gov This suggests a parallel approach for the synthesis of this compound.

Another patented approach involves the modification of a pre-existing ester. This could potentially start with a commercially available precursor like methyl 5-chloropicolinate, followed by a regioselective bromination step. The success of such a method would be highly dependent on the directing effects of the existing ester and chloro substituents on the pyridine (B92270) ring.

Patents also disclose the synthesis of isomeric and related compounds, providing insight into the types of reactions that are patentable in this chemical space. For example, a patent exists for the preparation of methyl 3-(bromomethyl)-6-chloropicolinate, which involves the bromination of methyl 6-chloro-3-methylpicolinate using N-bromosuccinimide and a radical initiator. chemicalbook.com While not for the exact compound of interest, this demonstrates that specific halogenation methods on related picolinate esters are subjects of intellectual property.

The following table summarizes key patents related to the synthesis of this compound and similar structures.

Patent/ReferenceSynthetic Method HighlightStarting MaterialTarget/Related Compound
General Strategy Esterification of the parent carboxylic acid.5-bromo-6-chloropicolinic acidThis compound
Analogous Synthesis acs.orgnih.govEsterification with methanol and sulfuric acid.6-bromo-3-chloropyridine-2-carboxylic acidMethyl 6-bromo-3-chloropyridine-2-carboxylate
General Strategy Regioselective halogenation of an ester precursor.Methyl 5-chloropicolinateThis compound
WO2016/172547 chemicalbook.comRadical bromination of a methyl group.Methyl 6-chloro-3-methylpicolinateMethyl 3-(bromomethyl)-6-chloropicolinate

Analysis of Intellectual Property Protecting Medicinal Applications of this compound Derivatives

The true value of this compound in the pharmaceutical industry is as a key intermediate for the synthesis of novel, patentable active pharmaceutical ingredients (APIs). The patent landscape is rich with intellectual property protecting the medicinal applications of its derivatives, which span various therapeutic areas.

A significant area of patent activity is in the development of pain therapeutics. For example, patents have been granted for benzimidazolone-based cinnamamide (B152044) derivatives that act as TRPV1 (transient receptor potential vanilloid-1) antagonists. google.comepo.org In the synthesis described within these patents, this compound is a crucial starting material. google.comepo.org The resulting compounds are claimed for their use in preventing or treating pain by inhibiting the TRPV1 receptor, with a specific profile that aims to reduce side effects like abnormal body temperature changes. epo.org

Another prominent field is the development of novel anti-infective agents. Research has led to the synthesis and patenting of chloropicolinate amides and urea (B33335) derivatives as inhibitors of Mycobacterium tuberculosis. acs.orgnih.govresearchgate.net Although the direct precursor in the cited study is an isomer, the work highlights the importance of the chloropicolinate scaffold in designing new anti-TB drugs. acs.orgnih.gov The intellectual property in this area covers the final compounds, their synthesis from picolinate intermediates, and their use in treating tuberculosis. acs.orgnih.govresearchgate.net

Furthermore, derivatives of halogenated picolinates are being explored for their potential in oncology. Patents have been filed for compounds designed to treat cancer, and while not always directly mentioning this compound, they often utilize structurally similar building blocks. google.com The strategy often involves using the picolinate core to construct more complex heterocyclic systems that can interact with biological targets relevant to cancer progression. whiterose.ac.uk

The following table provides an overview of patents for medicinal applications of derivatives.

Patent NumberTherapeutic AreaDerivative ClassRole of this compound Scaffold
KR102334947B1 google.comPain ManagementBenzimidazolone-based cinnamamidesKey starting material in the synthesis of TRPV1 antagonists.
EP3698881A1 epo.orgPain ManagementBenzimidazolone-based cinnamamidesIntermediate for producing compounds that modulate the TRPV1 receptor for pain treatment.
Not specified acs.orgnih.govAnti-infective (Anti-TB)Chloropicolinate amides and ureasThe chloropicolinate scaffold is crucial for the anti-mycobacterial activity of the final compounds.
WO2013102431A1 google.comOncologyHeterocyclic compoundsThe picolinate structure serves as a core for building potential inhibitors of enzymes involved in cancer.

Patenting Trends for Agrochemical Applications Based on this compound Scaffolds

The picolinate scaffold, including structures derived from this compound, is of significant interest in the agrochemical industry, particularly for the development of novel herbicides. The patenting trends in this sector focus on creating new molecules with improved efficacy, selectivity, and environmental profiles.

Patents have been granted for 4-amino-6-(heterocyclic)picolinates and their use as herbicides. google.com These patents often describe the synthesis of complex molecules where a halogenated picolinate is a key intermediate. The dual halogenation of the this compound scaffold offers opportunities for selective and sequential chemical modifications, allowing for the creation of a diverse range of herbicidal compounds.

The chloropicolinate amide and urea moieties are well-recognized in the agrochemical field for their herbicidal properties. acs.org This has driven patenting activity to create new variations of these compounds. The core picolinate structure is often functionalized to fine-tune the biological activity, ensuring that the resulting herbicide is effective against weeds without harming the desired crops. acs.org

The broader trend in agrochemical patents is the use of heterocyclic building blocks, like this compound, to access novel chemical spaces. The 5-chloropicolinate scaffold, in general, is frequently encountered in the development of new agrochemicals. mdpi.com The intellectual property in this area not only covers the final herbicidal compounds but also mixtures of these compounds with other pesticides to create broad-spectrum crop protection solutions. google.com

The following table illustrates the patenting trends for agrochemical applications.

Patent NumberAgrochemical ApplicationDerivative/Scaffold ClassSignificance of the this compound Scaffold
WO2014151005A1 google.comHerbicide4-amino-6-(heterocyclic)picolinatesProvides a versatile platform for synthesizing new herbicidal molecules.
Not specified acs.orgHerbicideChloropicolinate amides and ureasThe core structure is known for its herbicidal activity, driving the development of new patented derivatives.
General Trend mdpi.comGeneral Agrochemicals5-chloropicolinatesThe scaffold is a common structural motif in the design and patenting of new agrochemicals.
AR084692A1 google.comPesticide MixturesVariousDerivatives can be combined with other pesticides in patented formulations for enhanced pest control.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-bromo-6-chloropicolinate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of 5-bromo-6-chloropicolinic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC. Optimization includes temperature control (40–60°C) to minimize side reactions and monitoring via TLC or HPLC. Adjusting stoichiometry of reagents (e.g., methanol in excess) improves yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of bromine and chlorine substituents using chemical shifts (e.g., deshielding effects on adjacent protons).
  • HRMS : Validate molecular weight (250.477 g/mol) and isotopic patterns for bromine/chlorine.
  • FT-IR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).
  • XRD : For crystalline samples, use SHELXL for refinement to resolve structural ambiguities (e.g., bond angles, torsional strain) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at room temperature, protected from light and moisture. Regular stability assessments via HPLC or NMR over 6–12 months are advised to detect degradation (e.g., hydrolysis to picolinic acid) .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- or 4-positions. Computational studies (DFT) can predict reactive sites by analyzing partial charges and Fukui indices. Experimentally, monitor Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O at 80°C. Compare yields with analogs (e.g., Methyl 6-amino-5-bromopicolinate) to isolate substituent effects .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce synthesis under strictly anhydrous conditions and characterize via DSC for melting behavior. Cross-validate spectral data with 2D NMR (COSY, HSQC) and XRD. Compare with structurally similar compounds (e.g., Methyl 5-chloro-6-bromopicolinate) to identify artifacts .

Q. How can computational modeling predict the crystal packing and solubility of this compound?

  • Methodological Answer : Use software like Mercury (CCDC) with force-field simulations (e.g., COMPASS III) to model crystal packing and intermolecular interactions (e.g., halogen bonding). Solubility parameters (Hansen solubility spheres) can be derived via molecular dynamics (MD) in solvents like DMSO or acetonitrile. Validate predictions experimentally via gravimetric solubility assays .

Q. What are the challenges in scaling up this compound synthesis while maintaining regiochemical purity?

  • Methodological Answer : At larger scales, heat dissipation and mixing efficiency become critical. Use flow chemistry to control exotherms and minimize byproducts (e.g., di-ester formation). In-line FTIR or PAT (Process Analytical Technology) monitors reaction progression. Post-synthesis, employ recrystallization (e.g., ethanol/water) instead of chromatography for cost-effective purification .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?

  • Methodological Answer :

  • Feasibility : Pilot studies using microreactors to test reaction scalability.
  • Novelty : Explore understudied applications (e.g., as a ligand in catalysis).
  • Ethics : Ensure waste protocols for halogenated byproducts.
  • Relevance : Align with trends in heterocyclic chemistry for drug discovery .

Q. What experimental designs are suitable for comparative studies of this compound and its analogs?

  • Methodological Answer : Use a factorial design to vary substituents (e.g., Br vs. CF₃ at position 5) and reaction conditions. Multivariate analysis (ANOVA) identifies significant factors affecting reactivity or stability. Include control reactions with unsubstituted picolinate esters to benchmark results .

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